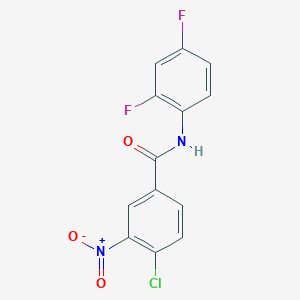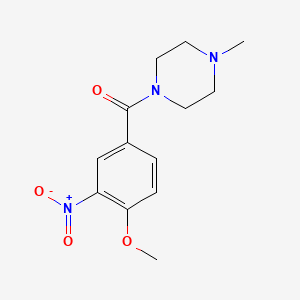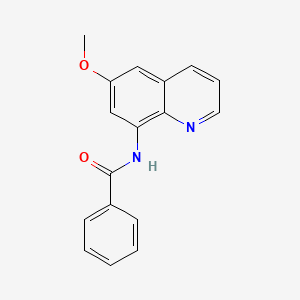![molecular formula C14H8ClN3O2S2 B5539686 6-[(2-chlorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5539686.png)
6-[(2-chlorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines often involves intramolecular cyclization of precursor compounds. For example, thieno[2,3-d]pyrimidines can be prepared from 4,6-dichloropyrimidine-5-carbaldehydes through a series of reactions including alkylation and cyclization (Clark et al., 1993). These synthesis routes typically employ carbonitrile intermediates derived from chloropyrimidine carbaldehydes and involve subsequent functionalization to introduce various substituents.
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidines is characterized by a fused thieno-pyrimidine ring system. The presence of substituents such as the chlorobenzylthio group significantly influences the electronic and steric properties of the molecule. Spectroscopic techniques such as FT-IR and FT-Raman have been employed to analyze the structure and vibrational frequencies of similar compounds, providing insights into the substituent effects on the molecular conformation (Alzoman et al., 2015).
Chemical Reactions and Properties
Thieno[3,2-d]pyrimidines undergo various chemical reactions, including electrophilic substitution, cyclization, and alkylation, to yield a wide range of derivatives with different functional groups. These reactions enable the synthesis of compounds with potential biological activities. For instance, the synthesis of novel 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles has demonstrated the versatility of thieno[3,2-d]pyrimidines as precursors for antimicrobial agents (Al-Abdullah et al., 2011).
Physical Properties Analysis
The physical properties of thieno[3,2-d]pyrimidines, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of substituents. Crystallographic studies have provided detailed information on the arrangement of molecules in the solid state, contributing to a better understanding of how structural variations affect physical properties (Moustafa & Girgis, 2007).
Chemical Properties Analysis
Thieno[3,2-d]pyrimidines exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, acid-base behavior, and redox characteristics. Their chemical behavior is largely determined by the electron-rich thieno-pyrimidine core and the nature of the substituents. Molecular docking and spectroscopic studies have explored the potential interactions of thieno[3,2-d]pyrimidines with biological targets, suggesting their relevance in the design of chemotherapeutic agents (Holam et al., 2022).
科学的研究の応用
Synthesis Techniques and Chemical Reactions
Research has demonstrated multiple methods for synthesizing thieno[2,3-d]pyrimidines, which are structurally related to the compound . These methods often involve intramolecular cyclization of pyrimidinecarbaldehyde and carbonitrile intermediates. For example, Clark et al. (1993) elaborated on synthesizing several thieno[2,3-d]pyrimidines via intramolecular cyclisation, highlighting the versatility of these compounds in chemical synthesis (Clark, Shahhet, Korakas, & Varvounis, 1993).
Antimicrobial and Biological Activities
Compounds within the thieno[3,2-d]pyrimidine family have been explored for their antimicrobial properties. Abdelghani et al. (2017) investigated the synthesis and antimicrobial evaluation of new pyrimidines, including thienopyrimidine derivatives, showcasing their potential in combating Gram-positive and Gram-negative bacteria (Abdelghani, Said, Assy, & Hamid, 2017). Additionally, Ramadan et al. (2019) reported on the cytotoxic and antimicrobial activities of novel heterocycles employing a pyrimidinethione derivative, indicating promising antitumor and antimicrobial effects (Ramadan, El‐Helw, & Sallam, 2019).
Surface Active Properties and Environmental Considerations
Research by El-Sayed (2008) on novel nonionic surfactants containing pyrimidines and related nitrogen heterocyclic ring systems revealed that these compounds have desirable surface active properties and biological activity. Some of these compounds exhibited antimicrobial activities comparable or superior to commercial antibiotic drugs, suggesting their potential in drug manufacturing, pesticides, and cosmetic applications (El-Sayed, 2008).
作用機序
Generally, the mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .
将来の方向性
Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
特性
IUPAC Name |
6-[(2-chlorophenyl)methylsulfanyl]-2,4-dioxo-1H-thieno[3,2-d]pyrimidine-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O2S2/c15-9-4-2-1-3-7(9)6-21-13-8(5-16)10-11(22-13)12(19)18-14(20)17-10/h1-4H,6H2,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVYUFSUWLIICY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-chlorophenyl)methylsulfanyl]-2,4-dioxo-1H-thieno[3,2-d]pyrimidine-7-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B5539617.png)
![3-chloro-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5539625.png)



![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5539642.png)

![4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride](/img/structure/B5539652.png)
![2-(3-methoxypropyl)-8-(3-thienylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5539663.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5539678.png)

![N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B5539698.png)
![2-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}ethyl)morpholine dihydrochloride](/img/structure/B5539704.png)
